
2-Pyridineacetonitrile, 6-cyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyanomethyl)picolinonitrile is an organic compound that belongs to the class of nitriles. It is characterized by the presence of a cyanomethyl group attached to the sixth position of a picolinonitrile ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of α-picoline. This process typically uses a vanadium-titanium oxide catalyst and involves the reaction of α-picoline with ammonia and atmospheric oxygen at elevated temperatures (330-370°C) and short contact times (1-2 seconds). The yield of the desired product can reach up to 75% under optimal conditions .
Industrial Production Methods: In an industrial setting, the production of 6-(Cyanomethyl)picolinonitrile may involve similar oxidative ammonolysis processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Cyanomethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Substituted picolinonitrile derivatives.
Scientific Research Applications
6-(Cyanomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 6-(Cyanomethyl)picolinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the interacting molecules .
Comparison with Similar Compounds
2-Cyanopyridine (Picolinonitrile): Similar in structure but with the cyanomethyl group at the second position.
3-Cyanopyridine (Nicotinonitrile): The cyanomethyl group is at the third position.
4-Cyanopyridine: The cyanomethyl group is at the fourth position.
Uniqueness: 6-(Cyanomethyl)picolinonitrile is unique due to the specific positioning of the cyanomethyl group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its isomers .
Properties
Molecular Formula |
C8H5N3 |
|---|---|
Molecular Weight |
143.15 g/mol |
IUPAC Name |
6-(cyanomethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N3/c9-5-4-7-2-1-3-8(6-10)11-7/h1-3H,4H2 |
InChI Key |
UDFNKHFTNPDTOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


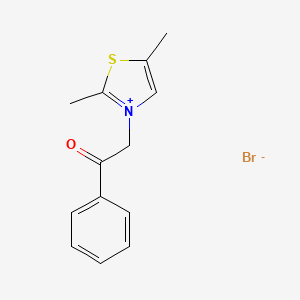

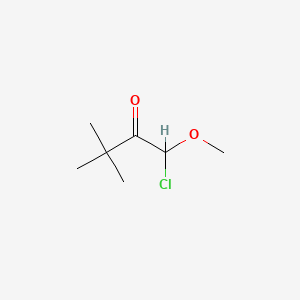

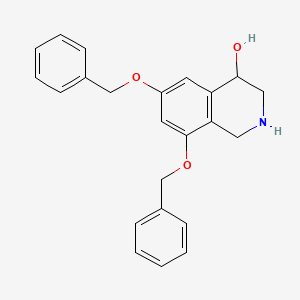
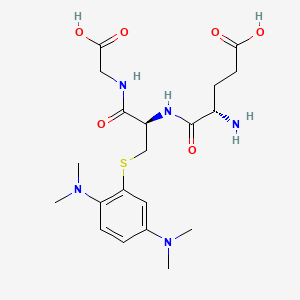
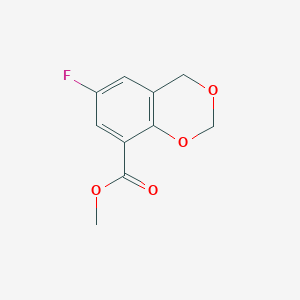
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)

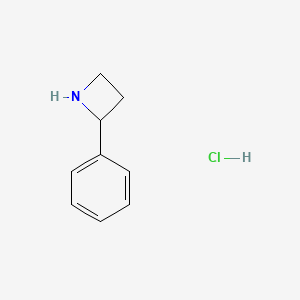

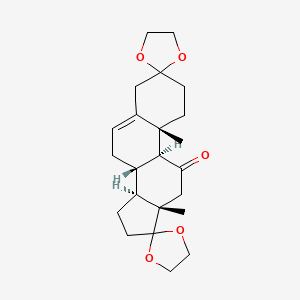
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)

